3beta,5alpha,6beta-Trihydroxycholestane-d7 3beta,5alpha,6beta-Trihydroxycholestane-d7 5α,6β-Dihydroxycholestanol-d7 is intended for use as an internal standard for the quantification of 5α,6β-dihydroxycholestanol by GC- or LC-MS. 5α,6β-Dihydroxycholestanol is an oxysterol metabolite of cholesterol formed from conversion of cholesterol epoxides by 5,6-epoxysterol hydrolase. It inhibits NMDA-mediated calcium influx in HEK293 cells expressing NR1/NR2B NMDA receptors in a concentration-dependent manner. It also binds to voltage-gated sodium (Nav) channels and decreases action potentials in hippocampal neurons in vitro when used at a concentration of 10 µM. It increases survival of spinal cord motoneurons, cortical neurons, and cerebellar granule neurons in vitro when used at concentrations ranging from 5 to 15 µM. 5α,6β-Dihydroxycholestanol is neuroprotective in a rat model of cerebral ischemia when administered at a dose of 12 mg/kg and increases latency to seizure onset and reduces severity of seizures induced by pentylenetetrazole (PTZ;) in rats. 5α,6β-Dihydroxycholestanol has been used as a replacement for cholesterol in the study of cholesterol binding proteins.
5α,6β-dihydroxycholestanol is a structural derivative of cholesterol and is an abundant oxysterols. 5α,6β-dihydroxycholestanol-d7 is a deuterated form of 5α,6β-dihydroxycholestanol.

Brand Name: Vulcanchem
CAS No.: 127684-07-5
VCID: VC0023464
InChI: InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1/i1D3,2D3,17D
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C
Molecular Formula: C27H48O3
Molecular Weight: 427.721

3beta,5alpha,6beta-Trihydroxycholestane-d7

CAS No.: 127684-07-5

Cat. No.: VC0023464

Molecular Formula: C27H48O3

Molecular Weight: 427.721

* For research use only. Not for human or veterinary use.

3beta,5alpha,6beta-Trihydroxycholestane-d7 - 127684-07-5

Specification

Description 5α,6β-Dihydroxycholestanol-d7 is intended for use as an internal standard for the quantification of 5α,6β-dihydroxycholestanol by GC- or LC-MS. 5α,6β-Dihydroxycholestanol is an oxysterol metabolite of cholesterol formed from conversion of cholesterol epoxides by 5,6-epoxysterol hydrolase. It inhibits NMDA-mediated calcium influx in HEK293 cells expressing NR1/NR2B NMDA receptors in a concentration-dependent manner. It also binds to voltage-gated sodium (Nav) channels and decreases action potentials in hippocampal neurons in vitro when used at a concentration of 10 µM. It increases survival of spinal cord motoneurons, cortical neurons, and cerebellar granule neurons in vitro when used at concentrations ranging from 5 to 15 µM. 5α,6β-Dihydroxycholestanol is neuroprotective in a rat model of cerebral ischemia when administered at a dose of 12 mg/kg and increases latency to seizure onset and reduces severity of seizures induced by pentylenetetrazole (PTZ;) in rats. 5α,6β-Dihydroxycholestanol has been used as a replacement for cholesterol in the study of cholesterol binding proteins.
5α,6β-dihydroxycholestanol is a structural derivative of cholesterol and is an abundant oxysterols. 5α,6β-dihydroxycholestanol-d7 is a deuterated form of 5α,6β-dihydroxycholestanol.

CAS No. 127684-07-5
Molecular Formula C27H48O3
Molecular Weight 427.721
IUPAC Name (3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol
Standard InChI InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1/i1D3,2D3,17D
Standard InChI Key YMMFNKXZULYSOQ-UCHKBJBUSA-N
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C

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